REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([N+:12]([O-])=O)[C:5]([CH3:11])=[C:6]([CH:10]=1)C(O)=O.CN([CH:18]([O:21]C)[O:19][CH3:20])C.[CH3:23]N(C=O)C>C(O)(=O)C.[Fe]>[Br:1][C:2]1[CH:10]=[C:6]([C:18]([O:19][CH3:20])=[O:21])[C:5]2[CH:11]=[CH:23][NH:12][C:4]=2[CH:3]=1
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Name
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|
Quantity
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140 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=C(C(=O)O)C1)C)[N+](=O)[O-]
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Name
|
|
Quantity
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599 mL
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Type
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reactant
|
Smiles
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CN(C)C(OC)OC
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Name
|
|
Quantity
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550 mL
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Type
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reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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1.4 L
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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329.2 g
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Type
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catalyst
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Smiles
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[Fe]
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Control Type
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UNSPECIFIED
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Setpoint
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115 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 115° C. for 18 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was then concentrated in vacuo
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Type
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DISSOLUTION
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Details
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The residual contents (176 g, 536.5 mmol) were dissolved in acetic acid (696 mL)
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Type
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ADDITION
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Details
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After completion of addition
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Type
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STIRRING
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Details
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the reaction mixture was stirred at 80-90° C. for 4 h
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Duration
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4 h
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Type
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FILTRATION
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Details
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The reaction mixture was then filtered through a Celite pad
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Type
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ADDITION
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Details
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The filtrate was poured onto ice water (1 L)
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Type
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EXTRACTION
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Details
|
extracted with diethyl ether (3×700 ml)
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Type
|
WASH
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Details
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The combined organic layers were washed with sat NaHCO3, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (eluent: 10% ethyl acetate in pet ether)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=2C=CNC2C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |